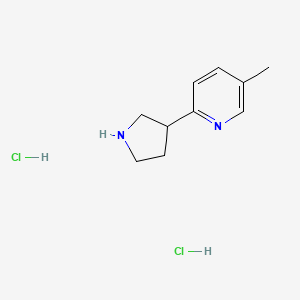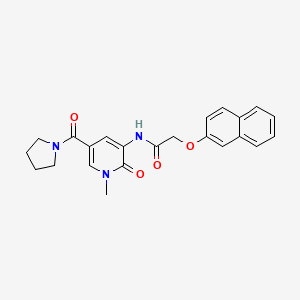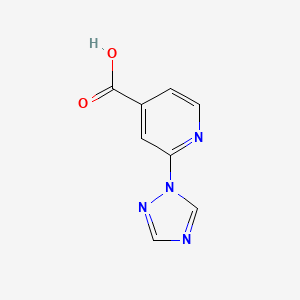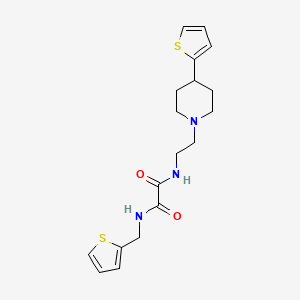
((2S,4S)-4-Methylpyrrolidin-2-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, ((2S,4S)-4-Methylpyrrolidin-2-yl)methanol hydrochloride, is a chiral molecule that can be associated with various chemical and physical properties due to its stereochemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of chiral pyrrolidinyl methanol derivatives can be complex due to the need for stereochemical control. Paper discusses the anionic polymerization of a related compound, (+)-(S)-diphenyl(1-methylpyrrolidin-2-yl)methyl methacrylate, which results in an optically active polymer with a helical conformation. This suggests that similar synthetic strategies could potentially be applied to the synthesis of ((2S,4S)-4-Methylpyrrolidin-2-yl)methanol hydrochloride, with careful attention to the conditions that favor the maintenance of the desired stereochemistry.
Molecular Structure Analysis
The molecular structure of chiral pyrrolidinyl compounds is crucial for their physical and chemical properties. Paper provides crystallographic data for a structurally related compound, showing that it crystallizes in the monoclinic space group with specific cell parameters. This information is valuable as it indicates that similar compounds, including our compound of interest, may also exhibit crystalline structures that can be analyzed using X-ray crystallography to determine their conformation and stereochemistry.
Chemical Reactions Analysis
Chiral pyrrolidinyl methanol derivatives can undergo various chemical reactions, including stereomutation and conformational changes in response to environmental conditions, as indicated in paper . The reversible helix-helix transition in a methanol solution containing an acid suggests that ((2S,4S)-4-Methylpyrrolidin-2-yl)methanol hydrochloride might also exhibit similar reactivity, which could be exploited in applications such as chiral resolution or as a reactant in stereoselective syntheses.
Physical and Chemical Properties Analysis
The physical and chemical properties of chiral compounds like ((2S,4S)-4-Methylpyrrolidin-2-yl)methanol hydrochloride are influenced by their molecular structure. Paper describes the synthesis of a related compound, (S)-4-hydroxypyrrolidin-2-one, and provides details such as optical rotation, which is a measure of chiral purity. These properties are essential for understanding the behavior of the compound in different environments and can be used to predict solubility, reactivity, and interaction with other chiral substances.
Safety And Hazards
properties
IUPAC Name |
[(2S,4S)-4-methylpyrrolidin-2-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-2-6(4-8)7-3-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUDEODBOXKGJB-GEMLJDPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](NC1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((2S,4S)-4-Methylpyrrolidin-2-yl)methanol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 2-(3-butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)acetate](/img/structure/B2509309.png)
![2-(1H-indol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2509310.png)
![2-((4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2509312.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2509315.png)
![2-Bromo-4-fluorobenzo[d]oxazole](/img/structure/B2509317.png)


![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2509322.png)